Copper(1+);1,10-phenanthroline;trifluoromethane

Übersicht

Beschreibung

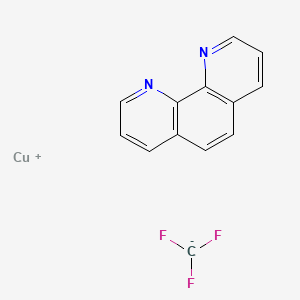

Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is a compound that can be prepared by treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . It is an easily handled, thermally stable, single-component reagent .

Synthesis Analysis

The synthesis of this compound involves treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . This process results in an easily handled, thermally stable, single-component reagent .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the coordination of copper (II) by salubrinal through the thionic group . This has been shown by UV-Vis, IR, ESI-MS, and tandem mass results, together with theoretical calculations .

Chemical Reactions Analysis

The compound can be used as a reagent for the trifluoromethylation of aryl iodides . Electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes, react in high yield under mild conditions . Electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters are tolerated . It can also be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through C-H activation .

Physical And Chemical Properties Analysis

The compound is a solid and should be stored at temperatures between 2-8°C . Its empirical formula is C13H8CuF3N2 and it has a molecular weight of 312.76 .

Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Trifluoromethylation

Copper(I)-catalyzed trifluoromethylation of phthalic anhydride derivatives was developed using (trifluoromethyl)trimethylsilane as a nucleophilic trifluoromethylating reagent, in the presence of 1,10-phenanthroline and KF (Wu, Wang, & Cao, 2013).

Copper Phenanthroline Complexes in Organic Transformations

Copper complexes with 1,10-phenanthroline have been used in organic transformations, with studies on the electronic structure and redox properties of these complexes to enhance copper-based coupling reactions (Cope et al., 2020).

Electrochemical Behavior and Sensing Applications

1,10-Phenanthroline ligand on multiwalled carbon nanotube surfaces has shown selective recognition of copper ions and sensing of hydrogen peroxide, illustrating its potential in electrochemical sensing applications (Gayathri & Kumar, 2014).

Steric and Electronic Effects in Electrochemistry

Studies have analyzed the redox properties of 1,10-phenanthroline-based copper complexes, focusing on the effects of ligand molecular structure and the nature of the working medium (Magni et al., 2014).

Inhibition of Excited-State Distortion

Research on homoleptic copper(I) trifluoromethylated phenanthroline complexes revealed that trifluoromethylated ligands reduce excited-state distortion in these complexes, providing insights into the development of long-lived Cu(I) charge-transfer complexes (Livshits et al., 2020).

Molecular Motions and Stability

Studies on rotaxanes incorporating two different coordinating units in their thread highlighted large reversible molecular motions induced both electrochemically and photochemically, showcasing the stability of different coordination environments for copper(I) and copper(II) ions (Armaroli et al., 1999).

DNase Activity

1,10-Phenanthroline-copper ion has been identified as an efficient chemical nuclease for making single-stranded nicks in DNA, useful for studying DNA and protein-induced structural changes (Sigman & Spassky, 1989).

Wirkmechanismus

Target of Action

Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is primarily used as a reagent for the trifluoromethylation of aryl iodides . The primary targets of this compound are electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aryl iodides, resulting in a change in their chemical structure . The compound is able to tolerate electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters .

Biochemical Pathways

It is known that the compound can be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through c-h activation .

Pharmacokinetics

It is known that the compound is thermally stable and can be easily handled .

Result of Action

The trifluoromethylation of aryl iodides by this compound results in the formation of new compounds with altered chemical structures . These new compounds may have different properties and potential applications in various fields, such as organic synthesis and medicinal chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under nitrogen and protected from light to maintain its stability . Furthermore, the compound’s reactivity may be affected by the solvent used, the temperature, and the presence of other chemicals .

Safety and Hazards

Zukünftige Richtungen

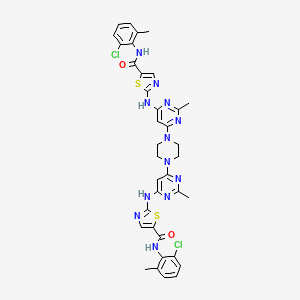

Copper compounds, alone or in combination with other drugs, are promising anticancer agents . The introduction of the antioxidant salubrinal in the [Cu (phen) 2] core leads to a new molecule with high free radical scavenging activity and with the ability to attenuate in vitro lipid peroxidation . The new compound was tested on A2780 and SKOV3 cells and the results may be exploited to enlarge the therapeutical portfolio of metal complexes as antitumoral drugs . This research is a cross-disciplinary study involving metallobiochemistry, pharmacology, medicine, and toxicology, and can provide a better understanding of the mechanisms of action of potential copper anticancer drugs, giving useful insights into the design of new active species .

Eigenschaften

IUPAC Name |

copper(1+);1,10-phenanthroline;trifluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.CF3.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-8H;;/q;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYRAUCEONFIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8CuF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693498 | |

| Record name | Copper(1+) trifluoromethanide--1,10-phenanthroline (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1300746-79-5 | |

| Record name | Copper(1+) trifluoromethanide--1,10-phenanthroline (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline; (trifluoromethyl)copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)